molecular formula C8H13NO2 B13244176 (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid

Cat. No.: B13244176
M. Wt: 155.19 g/mol
InChI Key: MNHWYCRCODAGAH-SSDOTTSWSA-N
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Description

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is an organic compound that features a unique cyclopentene ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method provides good yields and high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.

    Amino acids: Other amino acids with different side chains.

Uniqueness: (2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is unique due to its combination of a cyclopentene ring and an amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2R)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid is a chiral amino acid derivative notable for its unique cyclopentene structure. This compound has garnered attention in recent years due to its potential biological activities, especially in neuropharmacology and metabolic processes. This article explores the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • Structure : Contains a cyclopentene ring which influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. The compound's amino and carboxylic acid functional groups allow it to participate in various biochemical reactions, such as:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a neurotransmitter or modulator, potentially influencing synaptic transmission.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors involved in neurotransmission, thereby affecting neuronal signaling pathways.

Biological Activity Overview

Biological ActivityDescription
Neuroprotective Effects Potential to protect neurons from damage and degeneration.
Modulation of Synaptic Transmission Influences neurotransmitter release and receptor activity.
Antioxidant Properties May reduce oxidative stress in cells.

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties. A study conducted on neuronal cell cultures showed that this compound could reduce apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative diseases.

Interaction with Receptors

A series of binding assays revealed that this compound has significant affinity for glutamate receptors, which are crucial for synaptic plasticity and memory formation. This interaction could explain its potential cognitive-enhancing effects observed in animal models.

Antioxidant Activity

In vitro studies demonstrated that the compound exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid. It effectively scavenged free radicals, thereby reducing cellular damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Cyclization Reactions : Involving cyclopentadiene derivatives.
  • Purification Techniques : Such as chromatography to achieve high purity levels necessary for biological testing.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R)-2-amino-3-(cyclopenten-1-yl)propanoic acid

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)/t7-/m1/s1

InChI Key

MNHWYCRCODAGAH-SSDOTTSWSA-N

Isomeric SMILES

C1CC=C(C1)C[C@H](C(=O)O)N

Canonical SMILES

C1CC=C(C1)CC(C(=O)O)N

Origin of Product

United States

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